molecular formula C23H24N4O5 B264037 6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

Cat. No. B264037
M. Wt: 436.5 g/mol
InChI Key: UTWASNBXQDVRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one. One direction is to further study its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in combination with other therapeutic agents. Additionally, its potential use as a diagnostic tool for certain diseases could also be explored.

Synthesis Methods

6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one can be synthesized using different methods. One of the methods involves the reaction of 2-methyl-4-nitroaniline with furfural in the presence of sodium methoxide to form 6-(furan-2-yl)-2-methyl-4-nitroaniline, which is then reduced using hydrogen gas and palladium on carbon to form 6-(furan-2-yl)-2-methyl-4-aminophenylamine. This compound is then reacted with 3,4,5-trimethoxybenzaldehyde in the presence of acetic acid and ammonium acetate to form 6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one.

Scientific Research Applications

6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has been studied extensively for its potential applications in various fields. This compound has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H24N4O5/c1-12-24-23-25-15-8-13(17-6-5-7-32-17)9-16(28)20(15)21(27(23)26-12)14-10-18(29-2)22(31-4)19(11-14)30-3/h5-7,10-11,13,21H,8-9H2,1-4H3,(H,24,25,26)

InChI Key

UTWASNBXQDVRBE-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=NC3=C(C(N2N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CC(C3)C5=CC=CO5

SMILES

CC1=NC2=NC3=C(C(N2N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CC(C3)C5=CC=CO5

Canonical SMILES

CC1=NC2=NC3=C(C(N2N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CC(C3)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.